

Statistical validation of Aniolac's efficacy in clinical studies

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Compound of Interest

Compound Name: *Aniolac*

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Aniolac Efficacy in Clinical Studies: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Aniolac**'s efficacy and statistical validation based on available clinical study data. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on its clinical performance relative to other alternatives.

Quantitative Data Summary

The primary clinical evidence for **Aniolac**'s efficacy is derived from a study in postpartum uterine pain. The following table summarizes the key statistical findings from this trial, comparing **Aniolac** with a standard non-steroidal anti-inflammatory drug (NSAID), naproxen, and a placebo.

Treatment Group	Dosage	Primary Efficacy Endpoint (Summed Analgesic Ratings)	Statistical Significance (p-value vs. Placebo)
Anirolac	100 mg	Highest summed analgesic ratings	$p \leq 0.001$ [1]
Anirolac	50 mg	Significant analgesia	$p \leq 0.005$ [1]
Naproxen Sodium	550 mg	Highest summed analgesic ratings	$p \leq 0.001$ [1]
Placebo	N/A	Baseline	N/A

Table 1: Summary of Analgesic Efficacy in Postpartum Uterine Pain.[\[1\]](#)

Experimental Protocols

The pivotal clinical trial for **Anirolac** was a stratified, randomized, parallel, double-blind study designed to assess its relative efficacy, safety, and time course of analgesia in postpartum uterine pain.[\[1\]](#)

Study Design:

- Phase: Not specified, likely Phase II or III based on the study design.
- Blinding: Double-blind (both participants and investigators were unaware of the treatment assigned).
- Control Groups: Placebo and an active comparator (Naproxen Sodium).
- Patient Population: 120 hospitalized women with moderate to severe postpartum uterine pain.[\[1\]](#)

Treatment Administration:

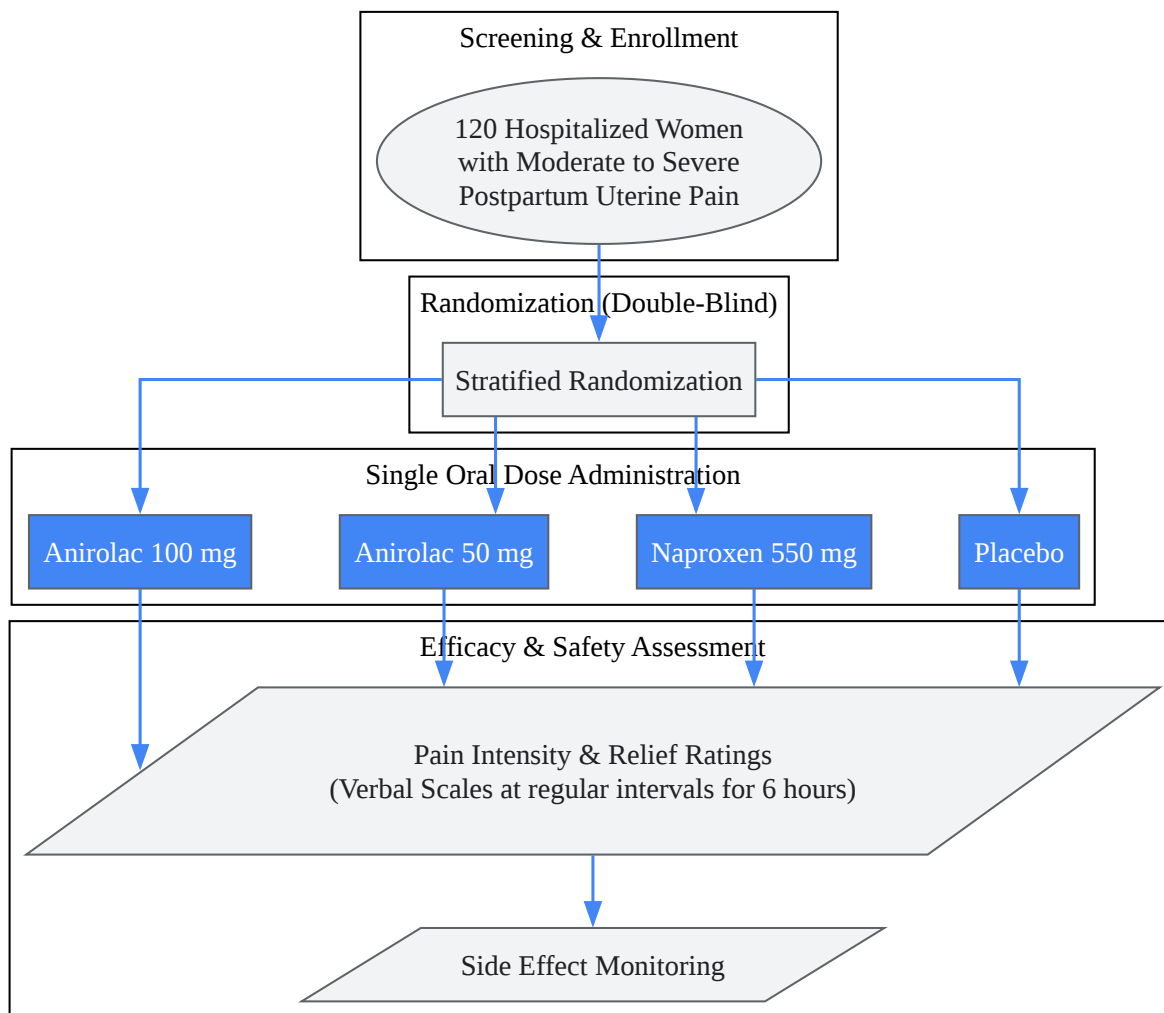
- Participants received a single oral dose of either **Anirolac** (50 mg or 100 mg), naproxen sodium (550 mg), or a placebo.[\[1\]](#)

Efficacy Assessment:

- Pain intensity and pain relief were rated by the patients at regular intervals over a 6-hour period using verbal scales.[\[1\]](#)

Key Findings:

- Both 50 mg and 100 mg doses of **Anirolac**, as well as naproxen, induced significantly stronger analgesia than the placebo at each assessment after the first hour.[\[1\]](#)
- The analgesic efficacy of **Anirolac** at both 50 mg and 100 mg doses was found to be equivalent to that of 550 mg of naproxen sodium for postpartum uterine pain.[\[1\]](#)
- A statistically significant increase in drowsiness was reported with all three active treatments compared to the placebo.[\[1\]](#)



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Figure 1: Experimental Workflow of the **Aniolac** Clinical Trial.

Signaling Pathway: Mechanism of Action

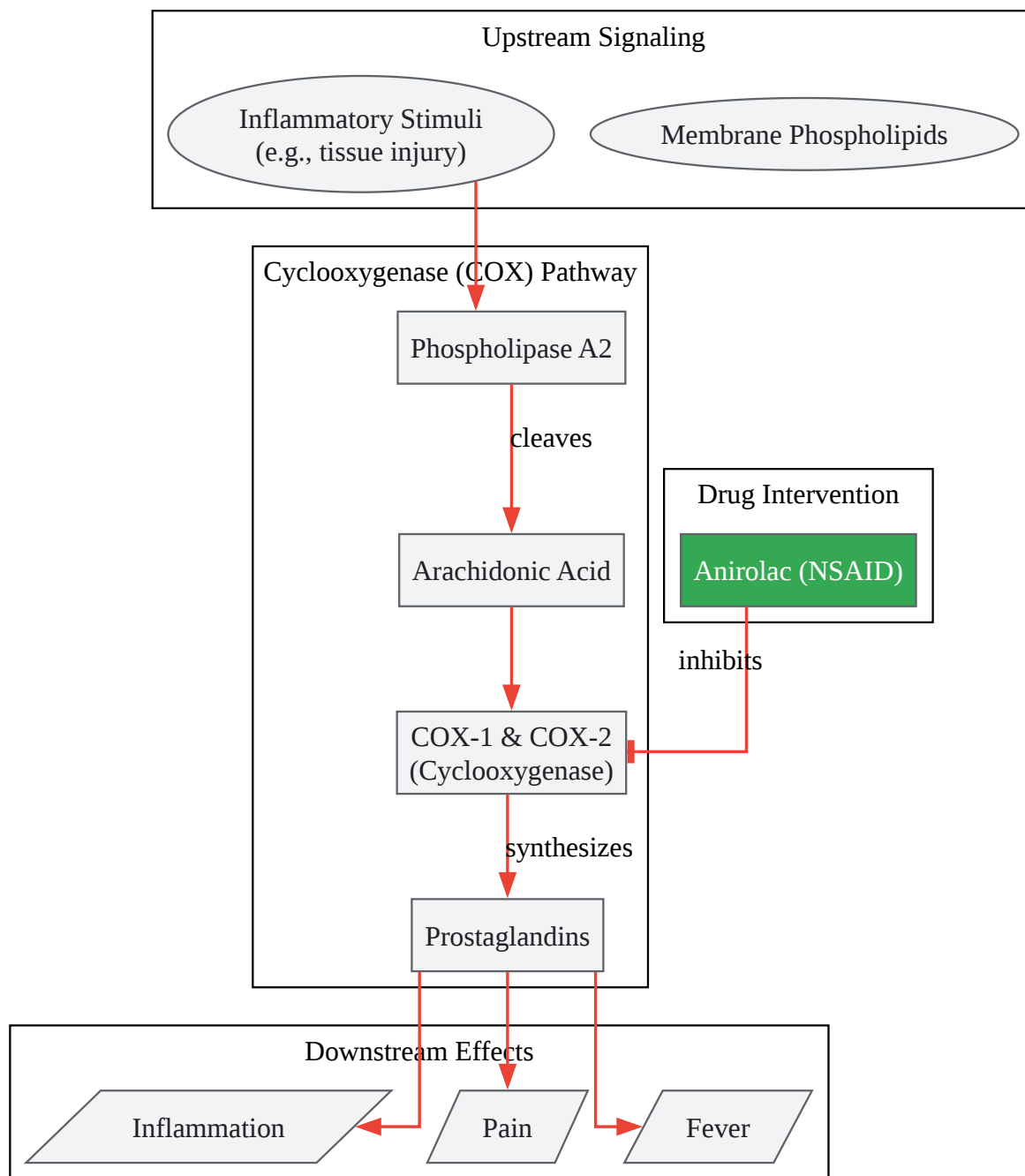
Aniolac is a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the

synthesis of prostaglandins.[2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[3]

The inhibition of the COX pathway by NSAIDs leads to a reduction in the production of prostaglandins, thereby exerting analgesic, anti-inflammatory, and antipyretic effects. There are two main isoforms of the COX enzyme:

- COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[3]
- COX-2: Primarily induced by inflammatory stimuli, and its expression is upregulated at sites of inflammation.[3]

By inhibiting COX enzymes, **Anirolac** reduces the synthesis of prostaglandins, which in turn alleviates pain and inflammation.



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Figure 2: NSAID Mechanism of Action via the COX Pathway.

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References

- 1. Anirolac vs. naproxen for postpartum uterine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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